(1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol
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Overview
Description
(1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol typically involves the reaction of 1-ethyl-5-methoxy-1H-benzimidazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
(1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol is not well-understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole-2-methanol: Lacks the ethyl and methoxy groups, which may affect its biological activity.
5-methoxy-1H-benzimidazole: Lacks the ethyl and hydroxyl groups, which may influence its chemical reactivity.
1-ethyl-1H-benzimidazole: Lacks the methoxy and hydroxyl groups, which may alter its physical and chemical properties.
Uniqueness
(1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol is unique due to the presence of both the ethyl and methoxy groups, which may enhance its biological activity and chemical reactivity compared to similar compounds.
Biological Activity
(1-ethyl-5-methoxy-1H-1,3-benzodiazol-2-yl)methanol, identified by its CAS number 1367868-50-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
Key Properties
- Molecular Weight : 206.24 g/mol
- IUPAC Name : (1-ethyl-5-methoxy-1H-benzodiazol-2-yl)methanol
- Purity : 95%
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of benzodiazole derivatives. For instance, compounds with similar structures have shown significant activity against various cancer cell lines. The specific activity of this compound has not been extensively documented; however, related benzodiazole compounds have demonstrated promising results.
Compound | Cell Line | IC50 (nM) |
---|---|---|
Compound A | MCF-7 | 25.3 |
Compound B | SNU16 | 77.4 |
(1-Ethyl-5-methoxy) | Unknown | TBD |
The data indicates that benzodiazole derivatives can exhibit potent antiproliferative activity, suggesting that (1-ethyl-5-methoxy) may also possess similar properties.
The mechanism by which benzodiazole derivatives exert their biological effects often involves the inhibition of key enzymes involved in cell proliferation and survival. For example, some derivatives have been reported to inhibit kinases such as FGFR1 and ERK1/2, which are crucial in cancer signaling pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of benzodiazole derivatives. Modifications at specific positions on the benzodiazole ring can significantly influence potency and selectivity. For example:
- Substituents at the 5-position : Methoxy groups have been associated with increased lipophilicity and improved cellular uptake.
Further research is needed to elucidate how modifications to (1-ethyl-5-methoxy) can enhance its biological activity.
Properties
IUPAC Name |
(1-ethyl-5-methoxybenzimidazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-3-13-10-5-4-8(15-2)6-9(10)12-11(13)7-14/h4-6,14H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHISCMDLGYDHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)OC)N=C1CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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